molecular formula C18H10Cl3N5O2 B2440659 2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919859-44-2

2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2440659
CAS No.: 919859-44-2
M. Wt: 434.66
InChI Key: YRWNOTFXDXOZCJ-UHFFFAOYSA-N
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Description

The compound “2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” belongs to the class of organic compounds known as dichlorobenzenes. Dichlorobenzenes are compounds containing a benzene with exactly two chlorine atoms attached to it .

Scientific Research Applications

Anticancer Applications

Synthetic derivatives of pyrazolopyrimidines have been synthesized and evaluated for their anticancer activity. A study highlights the synthesis of novel pyrazolopyrimidines derivatives, demonstrating their potential as anticancer agents through cytotoxic evaluations against cancer cell lines such as HCT-116 and MCF-7. This research suggests that the structural modifications of pyrazolopyrimidine compounds can lead to significant anticancer activity, providing a foundation for further drug development in oncology (Rahmouni et al., 2016).

Anti-inflammatory Applications

Another avenue of research involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors, indicating their potential use in treating inflammation. The study outlines the preparation of these derivatives and their evaluation as COX-2 inhibitors, comparing their effectiveness to that of reference standards. This research underscores the therapeutic potential of these compounds in managing inflammatory conditions (Raffa et al., 2009).

Antimicrobial Applications

The compound's derivatives have also been explored for their antimicrobial activities. A particular study synthesizes new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, testing them as antimicrobial agents. Some of these compounds showed promising activities, suggesting the potential of pyrazolopyrimidine-based compounds in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Gouda et al., 2010).

Heterocyclic Chemistry Applications

Furthermore, the reactions of pyrazolopyrimidines with different reagents have been explored to synthesize a variety of heterocyclic compounds. These studies provide insights into the versatility of pyrazolopyrimidine derivatives in heterocyclic chemistry, showcasing their utility in synthesizing novel compounds with potential biological activities (Zamigailo et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not known without further information. It could potentially interact with biological targets in a manner similar to other dichlorobenzenes or benzamides .

Safety and Hazards

Dichlorobenzenes can be irritants and are potentially toxic if inhaled . Therefore, appropriate safety measures should be taken when handling this compound .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Properties

IUPAC Name

2,4-dichloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl3N5O2/c19-10-2-1-3-12(6-10)26-16-14(8-23-26)18(28)25(9-22-16)24-17(27)13-5-4-11(20)7-15(13)21/h1-9H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWNOTFXDXOZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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